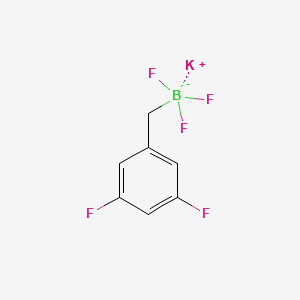
(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis and pharmaceutical development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves diastereoselective synthesis techniques. One common method includes the use of commercially available starting materials to achieve high diastereoselectivity through chelation-controlled transition states during ring closure reactions . The reaction conditions often involve the use of zinc and magnesium enolates, which facilitate the formation of the desired chiral centers.
Industrial Production Methods: Industrial production of this compound may involve large-scale chiral separation techniques. For instance, the separation of chiral intermediates such as (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid can be achieved through crystallization methods that enhance yield and atom economy .
Analyse Chemischer Reaktionen
Types of Reactions: (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents to introduce or replace functional groups on the pyrrolidine ring .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can result in various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications. In chemistry, it serves as a chiral building block for the synthesis of complex molecules. In biology, it is used in the study of enzyme mechanisms and protein-ligand interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its use as a precursor for radiolabeled imaging agents in glioma imaging . Additionally, it has applications in the agrochemical industry as a component of various formulations .
Wirkmechanismus
The mechanism of action of (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or modulator of enzyme activity, depending on its structural modifications. The molecular targets often include enzymes involved in metabolic pathways, where the compound binds to the active site and alters the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride include (2S,4S)-4-hydroxyproline and (2S,4S)-4-mercaptopyrrolidine-2-carboxamido benzoic acid hydrochloride . These compounds share structural similarities but differ in their functional groups and specific applications.
Uniqueness: The uniqueness of this compound lies in its fluorine substitution, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in pharmaceutical research, where fluorinated compounds often exhibit enhanced biological activity and metabolic stability .
Eigenschaften
Molekularformel |
C6H11ClFNO2 |
|---|---|
Molekulargewicht |
183.61 g/mol |
IUPAC-Name |
(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H10FNO2.ClH/c1-8-3-4(7)2-5(8)6(9)10;/h4-5H,2-3H2,1H3,(H,9,10);1H/t4-,5-;/m0./s1 |
InChI-Schlüssel |
JHFQMLQFQXIKGU-FHAQVOQBSA-N |
Isomerische SMILES |
CN1C[C@H](C[C@H]1C(=O)O)F.Cl |
Kanonische SMILES |
CN1CC(CC1C(=O)O)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-(3aR,4S,9bS)-8-chloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13498371.png)



![[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13498405.png)






![[4-(Fluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13498452.png)
